Methyl N-Boc-piperidine-3-carboxylate

Medicinal Chemistry Drug Design Physicochemical Properties

SAR studies on kinase inhibitors demand consistent intermediate quality. Methyl N-Boc-piperidine-3-carboxylate (CAS 148763-41-1) delivers a pre-functionalized piperidine scaffold with orthogonal Boc/methyl ester protection, enabling precise downstream functionalization without protecting-group cross-reactivity. • c-Met inhibitor derivatives achieve IC50 8.6 nM (MKN45 cells) • Orthogonal protection for solid-phase peptide synthesis • Racemic and enantiopure (R/S) forms available Batch-specific CoA. Bulk stock for immediate dispatch.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 148763-41-1
Cat. No. B120274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-Boc-piperidine-3-carboxylate
CAS148763-41-1
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C(=O)OC
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h9H,5-8H2,1-4H3
InChIKeyLYYJQMCPEHXOEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N-Boc-piperidine-3-carboxylate: Scaffold Overview


Methyl N-Boc-piperidine-3-carboxylate (CAS 148763-41-1) is a heterocyclic organic compound belonging to the class of N-Boc-protected piperidine esters [1]. It features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a methyl ester at the 3-position . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, enabling the preparation of diverse piperidine-containing bioactive molecules [2]. Its core scaffold is prevalent in numerous FDA-approved pharmaceuticals and drug candidates targeting neurological disorders, oncology, and other therapeutic areas [3].

N-Boc-protected piperidine ester class
Versatile intermediate for piperidine bioactive molecules
Core scaffold in neurology and oncology drug discovery

Methyl N-Boc-piperidine-3-carboxylate: Structural Differentiation


Substituting Methyl N-Boc-piperidine-3-carboxylate with its closest structural analogs (e.g., ethyl ester, carboxylic acid, or chiral variants) is not chemically equivalent and can derail synthetic outcomes or biological activity. The methyl ester group influences key physicochemical properties such as molecular weight, lipophilicity (cLogP), and reactivity [1]. Compared to the ethyl ester analog (CAS 130250-54-3), the methyl ester offers a lower molecular weight (243.30 g/mol vs. 257.33 g/mol) and a different calculated LogP . The specific 3-position of the carboxylate on the piperidine ring dictates the geometry and steric environment of downstream functionalization, distinguishing it from 2- or 4-substituted isomers . Furthermore, using the racemic mixture versus an enantiopure form (e.g., (R)- or (S)-) can lead to divergent biological activities or require different chiral separation strategies [2]. The following quantitative evidence underscores why this specific compound cannot be arbitrarily replaced.

Ethyl ester analog may shift solubility and reactivity profiles due to higher molecular weight and lipophilicity.

2- or 4-substituted isomers alter ring geometry, limiting direct functionalization pathways.

Racemic vs. enantiopure forms require different chiral strategies; may not be directly interchangeable.

Methyl N-Boc-piperidine-3-carboxylate: Quantitative Evidence vs. Analogs


MW and LogP: Methyl vs. Ethyl Ester

Methyl N-Boc-piperidine-3-carboxylate exhibits a lower molecular weight (243.30 g/mol) and a lower computed XLogP3 (1.5) compared to its ethyl ester analog, Ethyl N-Boc-piperidine-3-carboxylate (MW 257.33 g/mol; XLogP3 ~1.8) [1]. The reduced molecular weight and lipophilicity can be advantageous in lead optimization for improving ligand efficiency and solubility profiles .

MW & LogP
Reported
Target: MW 243.30 g/mol; XLogP3 1.5
Comparator: Ethyl ester MW 257.33; XLogP3 ~1.8
Lower MW may improve ligand efficiency in lead optimization.
Computed values; verify in project context.
Medicinal Chemistry Drug Design Physicochemical Properties

Physical Form and Melting Point: Methyl Ester vs. Carboxylic Acid

Methyl N-Boc-piperidine-3-carboxylate is a solid at room temperature with a melting point range of 47.0-51.0 °C . In contrast, its direct precursor, N-Boc-piperidine-3-carboxylic acid (CAS 84358-12-3), is also a solid but with a different melting point . The methyl ester's solid form facilitates handling, storage, and purification compared to liquid esters or more polar carboxylic acids.

Physical form & MP
Class-level
Solid; mp 47.0–51.0 °C
Solid form simplifies isolation and handling.
Acid MP data not provided; verify lot specifications.
Process Chemistry Formulation Handling

Synthetic Yield: Methyl Ester Preparation

A reported synthesis of Methyl N-Boc-piperidine-3-carboxylate from 1-Boc-piperidine-3-carboxylic acid using trimethylsilyldiazomethane in methanol/toluene afforded the desired product in 83.7% yield [1]. This represents a benchmark for esterification efficiency for this specific substrate. Direct comparison to ethyl ester synthesis under identical conditions is not available.

Synthetic yield
Reported
83.7% yield
Benchmark yield for methyl ester preparation.
Reported method; yields may vary with scale.
Synthetic Methodology Process Optimization Scale-up

Stereochemistry: Racemate vs. Enantiomers

Methyl N-Boc-piperidine-3-carboxylate (CAS 148763-41-1) is the racemic mixture. Its individual enantiomers, (R)-Methyl 1-Boc-piperidine-3-carboxylate (CAS 934423-10-6) and (S)-Methyl 1-Boc-piperidine-3-carboxylate (CAS 88466-76-6), are commercially available with high chiral purity (≥95-98% ee) . The choice between racemate and enantiomer is critical for downstream applications; using the racemate can simplify initial synthesis and reduce cost, while enantiopure forms are essential for stereospecific target engagement in medicinal chemistry.

Stereochemistry
Head-to-head
Racemate (>97% purity)
(R)-enantiomer ≥95% ee; (S)-enantiomer ≥98% ee
Enantiopure forms enable stereospecific synthesis.
Commercial availability confirmed; verify ee for lot.
Chiral Synthesis Medicinal Chemistry Analytical Chemistry

Functional Group Interconversion Versatility

The methyl ester in Methyl N-Boc-piperidine-3-carboxylate can be selectively hydrolyzed to the carboxylic acid, reduced to the alcohol, or converted to amides, while the Boc group remains stable [1]. In contrast, the corresponding carboxylic acid (CAS 84358-12-3) cannot be directly reduced or amidated without activation. The ethyl ester analog (CAS 130250-54-3) may exhibit different hydrolysis rates due to steric and electronic effects .

Functional group versatility
Class-level
Direct hydrolysis, reduction, amidation
Comparator: acid requires activation
Methyl ester enables broader transformations.
Hydrolysis rates may differ vs. ethyl ester.
Organic Synthesis Medicinal Chemistry Protecting Groups

Computational Reactivity: HOMO-LUMO and Solvent Effects

Density functional theory (DFT) calculations on Methyl N-Boc-piperidine-3-carboxylate revealed a HOMO-LUMO energy gap of 4.873 eV and detailed analysis of solvent effects on molecular electrostatic potential and frontier molecular orbitals [1]. While direct comparative data for analogs is not available in this study, these computed parameters establish a baseline for predicting reactivity, charge distribution, and potential non-linear optical (NLO) properties of this specific compound.

HOMO-LUMO gap
Reported
4.873 eV (DFT)
Baseline reactivity prediction for comparative DFT.
B3LYP/6-311++G(d,p); confirm experimentally.
Computational Chemistry DFT Reactivity Prediction

Methyl N-Boc-piperidine-3-carboxylate: Application Scenarios


c-Met Kinase Inhibitor Synthesis

Methyl N-Boc-piperidine-3-carboxylate has been utilized as a key intermediate in the synthesis of piperidine-containing c-Met kinase inhibitors. Studies have demonstrated that derivatives synthesized from this scaffold exhibit potent inhibitory activity against c-Met, with the most active analogs showing IC50 values as low as 8.6 nM against MKN45 cell proliferation . This validates the compound's utility in constructing bioactive molecules targeting cancer pathways.

Peptide and Peptidomimetic Development

The Boc-protected piperidine scaffold of this compound serves as a valuable precursor for incorporating piperidine derivatives into peptide chains. The Boc group enables orthogonal protection strategies during solid-phase peptide synthesis, while the methyl ester allows for subsequent amidation or hydrolysis . This incorporation can enhance the stability and conformational rigidity of peptide-based drugs [1].

Chiral Building Block for Asymmetric Synthesis

While the racemic form (CAS 148763-41-1) is suitable for early-stage discovery, the availability of enantiopure (R)- and (S)-methyl esters (CAS 934423-10-6 and 88466-76-6) enables the synthesis of stereochemically defined piperidine derivatives [1]. This is critical for developing drug candidates where stereochemistry dictates target binding and biological activity, particularly for CNS and kinase targets.

Neuropharmaceutical Intermediate Synthesis

Piperidine rings are ubiquitous in CNS-active pharmaceuticals. Methyl N-Boc-piperidine-3-carboxylate serves as a pre-functionalized scaffold that can be readily elaborated into diverse neuropharmaceutical candidates . The 3-position carboxylate provides a handle for introducing substituents that modulate receptor binding and pharmacokinetic properties [1].

Application
Selection Property
Validation Focus
c-Met kinase inhibitor synthesis
Boc-protected piperidine scaffold
Synthetic pathway efficiency
Peptide backbone modification
Orthogonal protecting groups
Amidation and hydrolysis compatibility
Asymmetric synthesis building block
Enantiopure forms available
Chiral purity (ee) verification
CNS drug candidate synthesis
3-carboxylate functional handle
SAR diversification

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